molecular formula C32H62O4Sr B088563 Strontium dipalmitate CAS No. 14796-95-3

Strontium dipalmitate

Cat. No.: B088563
CAS No.: 14796-95-3
M. Wt: 598.5 g/mol
InChI Key: FFWPRAMVYXHCAT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strontium dipalmitate (synonyms: strontium palmitate, hexadecanoic acid strontium salt (2:1)) is a metal carboxylate with the formula Sr(C₁₆H₃₁O₂)₂, where two palmitate anions bind to a strontium cation (Sr²⁺) . While the provided evidence lists its molecular formula as C₁₆H₃₂O₂Sr, this likely reflects a simplified representation, as charge balance necessitates a 2:1 ratio of palmitate to strontium. The compound is characterized by its InChI key (POAFJTBPGRVAFR-UHFFFAOYSA-N) and SMILES structure ([Sr].O=C(O)CCCCCCCCCCCCCCC) .

This compound is classified as a metal soap, analogous to aluminum stearate or calcium palmitate. Such compounds are typically insoluble in water but soluble in organic solvents, and they find applications as stabilizers, thickeners, or catalysts in industrial processes.

Properties

CAS No.

14796-95-3

Molecular Formula

C32H62O4Sr

Molecular Weight

598.5 g/mol

IUPAC Name

strontium;hexadecanoate

InChI

InChI=1S/2C16H32O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2

InChI Key

FFWPRAMVYXHCAT-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2]

Origin of Product

United States

Chemical Reactions Analysis

Method A: Neutralization with Strontium Carbonate

A reaction between palmitic acid (C15H31COOH\text{C}_{15}\text{H}_{31}\text{COOH}) and strontium carbonate (SrCO3\text{SrCO}_3) under controlled conditions:

SrCO3(s)+2C15H31COOH(aq)Sr(C15H31COO)2(s)+CO2(g)+H2O(l)\text{SrCO}_3(s)+2\text{C}_{15}\text{H}_{31}\text{COOH}(aq)\rightarrow \text{Sr}(\text{C}_{15}\text{H}_{31}\text{COO})_2(s)+\text{CO}_2(g)+\text{H}_2\text{O}(l)

Conditions :

  • Temperature: 40–50°C

  • pH: Neutral to slightly acidic (prevents SrCO₃ precipitation)

  • Yield: >90% (analogous to strontium salicylate synthesis )

Method B: Direct Reaction with Strontium Hydroxide

Strontium hydroxide (Sr OH 2\text{Sr OH }_2) reacts with palmitic acid:

Sr OH 2(aq)+2C15H31COOH(aq)Sr(C15H31COO)2(s)+2H2O(l)\text{Sr OH }_2(aq)+2\text{C}_{15}\text{H}_{31}\text{COOH}(aq)\rightarrow \text{Sr}(\text{C}_{15}\text{H}_{31}\text{COO})_2(s)+2\text{H}_2\text{O}(l)

Conditions :

  • Room temperature (20–25°C)

  • Requires stoichiometric balance to avoid excess hydroxide ions

Thermal Decomposition

Strontium carboxylates typically decompose upon heating. For strontium dipalmitate, the process likely involves:

Sr(C15H31COO)2(s)ΔSrCO3(s)+CO2(g)+Hydrocarbon byproducts\text{Sr}(\text{C}_{15}\text{H}_{31}\text{COO})_2(s)\xrightarrow{\Delta}\text{SrCO}_3(s)+\text{CO}_2(g)+\text{Hydrocarbon byproducts}

Key Observations :

  • Decomposition begins at ~200–300°C, similar to strontium acetate .

  • Residual strontium carbonate (SrCO3\text{SrCO}_3) forms as a stable product .

Aqueous Behavior

  • Hydrolysis : this compound is expected to hydrolyze in acidic media:

    Sr(C15H31COO)2(s)+2H+(aq)2C15H31COOH(aq)+Sr2+(aq)\text{Sr}(\text{C}_{15}\text{H}_{31}\text{COO})_2(s)+2\text{H}^+(aq)\rightarrow 2\text{C}_{15}\text{H}_{31}\text{COOH}(aq)+\text{Sr}^{2+}(aq)
  • pH Stability : Stable in neutral to alkaline conditions but decomposes in strong acids (pH < 4) .

Oxidation

  • Susceptible to oxidation at elevated temperatures, forming CO2\text{CO}_2 and strontium oxide (SrO\text{SrO}) .

Comparative Analysis of Strontium Carboxylates

PropertyThis compound (Inferred)Strontium Acetate Strontium Salicylate
Solubility in Water Low (<0.1 g/L)25.4 g/L (20°C)0.8 g/L (20°C)
Melting Point ~90–100°CDecomposes at 150°C280°C (decomposition)
Thermal Stability Stable ≤200°CStable ≤160°CStable ≤250°C

Research Gaps and Limitations

  • No peer-reviewed studies explicitly address this compound. Data here are extrapolated from structurally related compounds.

  • Experimental validation is required for precise kinetic and thermodynamic parameters.

Comparison with Similar Compounds

Comparison with Similar Compounds

Strontium Acetate (CAS: 543-94-2)

  • Formula : Sr(CH₃COO)₂
  • Properties: Unlike strontium dipalmitate, strontium acetate is water-soluble and used in scientific research, particularly in materials science and nuclear chemistry.
  • Key Difference: Solubility and ionic nature. Strontium acetate’s smaller carboxylate group (acetate vs. palmitate) enables aqueous solubility, whereas this compound’s long hydrophobic chain limits it to non-polar matrices.

Zeaxanthin Dipalmitate

  • Properties : This organic dipalmitate ester exhibits antioxidative and hepatoprotective activity. At 25 mg/kg, it reduces hepatic fibrosis in rats via antioxidative mechanisms .
  • Key Difference : Biological activity. Unlike this compound, zeaxanthin dipalmitate is pharmacologically active, highlighting the functional divergence between metal carboxylates and organic esters.

Diethylstilbestrol Dipalmitate (CAS: 630-19-8)

  • Formula : C₅₀H₈₀O₄
  • Properties : A synthetic estrogen derivative with toxicological effects. In rabbits, subcutaneous doses of 535 µg/kg over five days induced reproductive toxicity .
  • Key Difference : Toxicity profile. This compound lacks reported toxicological data, whereas diethylstilbestrol dipalmitate is explicitly hazardous.

Strontium Chlorate (CAS: N/A)

  • Formula : Sr(ClO₃)₂
  • Properties : A hazardous oxidizer with risks of respiratory and systemic toxicity upon prolonged exposure .
  • Key Difference : Reactivity and hazard class. Strontium chlorate’s oxidative properties contrast sharply with the inert nature of this compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Formula Solubility Key Application/Risk Source
This compound Sr(C₁₆H₃₁O₂)₂ Organic solvents Industrial stabilizer (theoretical)
Strontium acetate Sr(CH₃COO)₂ Water Materials science research
Zeaxanthin dipalmitate C₅₀H₈₀O₄ Lipophilic Antioxidant/hepatoprotective agent
Diethylstilbestrol dipalmitate C₅₀H₈₀O₄ Organic solvents Toxic estrogen derivative

Table 2: Hazard Profiles

Compound Hazard Classification Notable Risks
This compound Not classified No data available
Strontium chlorate Oxidizer Respiratory toxicity, systemic effects
Diethylstilbestrol dipalmitate Reproductive toxin Endocrine disruption, organ damage

Research Findings and Discrepancies

  • Formula Ambiguity: lists strontium palmitate’s formula as C₁₆H₃₂O₂Sr, which conflicts with the expected 2:1 stoichiometry (Sr²⁺ + 2C₁₆H₃₁O₂⁻ → C₃₂H₆₂O₄Sr). This may reflect a reporting error or alternate nomenclature .
  • Application Gaps : While metal soaps like aluminum stearate are widely used (e.g., in cosmetics or plastics), this compound’s industrial roles remain underexplored in the literature reviewed .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing the structural integrity and purity of strontium dipalmitate?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm the fatty acid chain arrangement and strontium coordination. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylate stretching at ~1540 cm⁻¹). X-ray diffraction (XRD) verifies crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability. Purity is validated via high-performance liquid chromatography (HPLC) with a C18 column and UV detection .
  • Data Interpretation : Compare NMR peaks with reference spectra for dipalmitate esters. XRD patterns should match simulated crystallographic models.

Q. How can researchers design experiments to synthesize this compound with high reproducibility?

  • Methodology : Optimize reaction stoichiometry (e.g., 1:2 molar ratio of strontium hydroxide to palmitic acid). Control reaction temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures). Monitor pH to prevent hydrolysis. Purify via recrystallization in hexane and validate yields using gravimetric analysis .
  • Critical Parameters : Document solvent purity, stirring rate, and drying conditions (e.g., vacuum desiccation) to ensure batch-to-batch consistency.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioavailability of this compound in bone mineralization studies?

  • Methodology : Conduct comparative in vitro assays (e.g., simulated intestinal fluid dissolution) and in vivo models (rodent calvarial defect studies). Use isotope tracing (⁸⁷Sr/⁸⁶Sr ratios) to distinguish exogenous strontium from endogenous sources .
  • Data Analysis : Apply meta-analysis to reconcile discrepancies. For example, variations in absorption may stem from dietary calcium interference or differences in particle size distribution. Use multivariate regression to isolate confounding variables .

Q. How can researchers optimize this compound’s colloidal stability for targeted drug delivery applications?

  • Methodology : Test surfactants (e.g., polysorbate 80) and lipid-based carriers (e.g., liposomes) using dynamic light scattering (DLS) to monitor particle aggregation. Assess zeta potential to optimize electrostatic stabilization. Validate stability under physiological pH (7.4) and temperature (37°C) over 72 hours .
  • Advanced Techniques : Incorporate cryo-TEM to visualize nanostructural changes and small-angle X-ray scattering (SAXS) to study micelle formation kinetics.

Q. What multi-omics approaches elucidate the mechanistic role of this compound in osteoclast inhibition?

  • Methodology : Combine transcriptomics (RNA-seq of RANKL-induced osteoclasts) with proteomics (LC-MS/MS to identify downregulated cathepsin K pathways). Validate via in situ hybridization and immunohistochemistry in bone sections .
  • Integration : Use pathway enrichment tools (e.g., STRING, KEGG) to map strontium’s interaction with calcium-sensing receptors (CaSR) and Wnt/β-catenin signaling. Cross-reference with metabolomic data (e.g., altered citrate cycles) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in in vitro models?

  • Methodology : Standardize cell culture conditions (e.g., primary osteoblasts vs. immortalized lines). Test dose-response curves (1–100 µM) with controls for strontium-free media. Use live/dead assays (calcein-AM/propidium iodide) and mitochondrial stress tests (Seahorse XF Analyzer) .
  • Root-Cause Analysis : Check for endotoxin contamination (via LAL assay) and batch variability in compound synthesis. Compare results across multiple cell lines and donors .

Q. What statistical methods are appropriate for interpreting heterogeneous outcomes in this compound’s anti-inflammatory effects?

  • Methodology : Apply mixed-effects models to account for inter-study variability. Use principal component analysis (PCA) to identify latent variables (e.g., macrophage polarization states). Validate with bootstrap resampling to assess confidence intervals .
  • Reporting : Follow CONSORT guidelines for preclinical studies, including effect sizes and power analysis to mitigate Type I/II errors.

Methodological Innovation

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic properties?

  • Methodology : Train neural networks on existing PK datasets (e.g., Cmax, Tmax, AUC) using features like logP, molecular weight, and plasma protein binding. Validate with k-fold cross-validation and SHAP analysis to interpret feature importance .
  • Data Requirements : Curate high-quality datasets with standardized metadata (e.g., species, administration route) to reduce algorithmic bias.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.